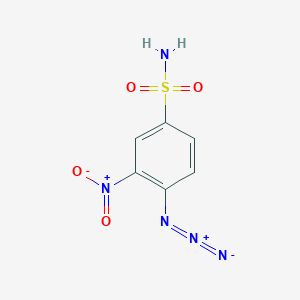
4-Azido-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of azido, nitro, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-nitrobenzenesulfonamide typically involves the introduction of the azido group into a nitrobenzenesulfonamide precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable azide source, such as sodium azide, reacts with a nitrobenzenesulfonamide under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Azido-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium azide, dimethylformamide, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-3-nitrobenzenesulfonamide.
Substitution: Various azido-substituted derivatives.
Oxidation: Sulfonic acid derivatives.
科学的研究の応用
4-Azido-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group can be utilized in click chemistry for the formation of triazoles.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique functional groups
作用機序
The mechanism of action of 4-Azido-3-nitrobenzenesulfonamide is primarily based on its ability to undergo nucleophilic substitution reactions. The azido group can form covalent bonds with nucleophiles, making it a valuable tool in bioconjugation and labeling studies. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-Azido-3-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Azido-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
4-Azido-3-nitrobenzenesulfonyl fluoride: Features a sulfonyl fluoride group.
Uniqueness
4-Azido-3-nitrobenzenesulfonamide is unique due to the combination of azido, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different scientific fields .
特性
CAS番号 |
449790-50-5 |
|---|---|
分子式 |
C6H5N5O4S |
分子量 |
243.20 g/mol |
IUPAC名 |
4-azido-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N5O4S/c7-10-9-5-2-1-4(16(8,14)15)3-6(5)11(12)13/h1-3H,(H2,8,14,15) |
InChIキー |
NKYSKYNABUIXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



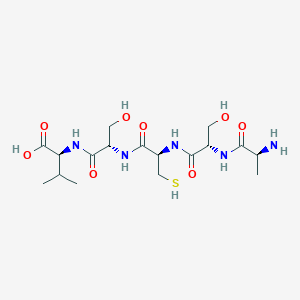
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
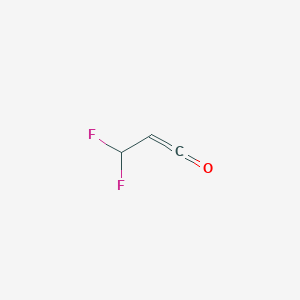
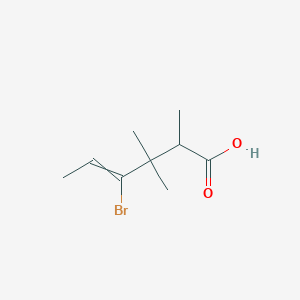
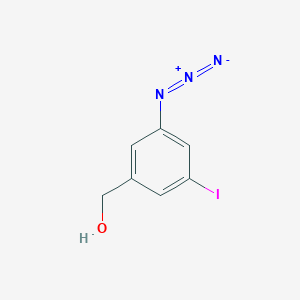
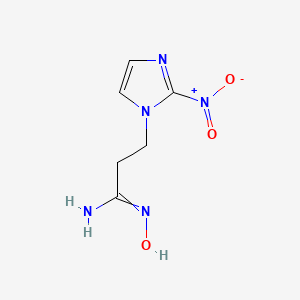
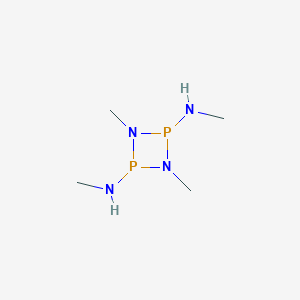
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
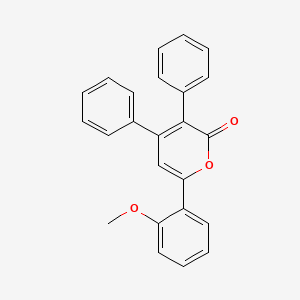
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
